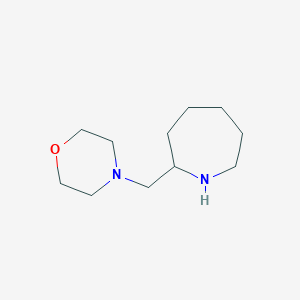

4-(Azepan-2-ylmethyl)morpholine

CAS No.: 881040-14-8

Cat. No.: VC7925037

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881040-14-8 |

|---|---|

| Molecular Formula | C11H22N2O |

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | 4-(azepan-2-ylmethyl)morpholine |

| Standard InChI | InChI=1S/C11H22N2O/c1-2-4-11(12-5-3-1)10-13-6-8-14-9-7-13/h11-12H,1-10H2 |

| Standard InChI Key | PHUZESDXHKGAHC-UHFFFAOYSA-N |

| SMILES | C1CCC(NCC1)CN2CCOCC2 |

| Canonical SMILES | C1CCC(NCC1)CN2CCOCC2 |

Introduction

Chemical Identity and Basic Properties

4-(Azepan-2-ylmethyl)morpholine is characterized by the fusion of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and an azepane ring (a seven-membered saturated amine ring) linked via a methylene group. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 881040-14-8 |

| Molecular Formula | C₁₁H₂₂N₂O |

| Molecular Weight | 198.31 g/mol |

| Synonyms | 2-[(Morpholin-4-yl)methyl]azepane |

| Purity | ≥98% (HPLC) |

The molecular formula aligns with the structural integration of a morpholine unit (C₄H₉NO) and an azepane unit (C₆H₁₃N) connected by a methylene bridge (-CH₂-). This configuration introduces two nitrogen atoms and one oxygen atom, contributing to its polar surface area and hydrogen-bonding potential .

Structural Analysis and Stereochemical Considerations

Core Architecture

The morpholine ring adopts a chair conformation, with oxygen and nitrogen atoms at positions 1 and 4, respectively. The azepane ring, a seven-membered cyclic amine, exists in a boat-like conformation due to ring strain minimization. The methylene linker at the azepane’s 2-position connects to morpholine’s nitrogen, creating a branched topology.

Stereochemistry

Synthetic Pathways and Industrial Availability

Synthesis Strategies

Although detailed synthetic protocols are proprietary, plausible routes involve:

-

Nucleophilic Substitution: Reacting 2-(bromomethyl)azepane with morpholine under basic conditions.

-

Reductive Amination: Condensing azepane-2-carbaldehyde with morpholine followed by reduction.

Industrial suppliers like MolCore and AngeneChemical produce this compound at ≥98% purity, indicating optimized large-scale synthesis protocols .

Challenges in Synthesis

-

Ring Strain: The azepane’s seven-membered ring may require high-temperature cyclization steps.

-

Regioselectivity: Ensuring substitution occurs exclusively at the azepane’s 2-position demands careful catalyst selection.

Comparative Analysis with Structural Analogues

The dimethyl variant’s larger size (MW: 226.36 vs. 198.31) may reduce solubility but improve target selectivity .

Future Directions and Research Gaps

-

Pharmacological Profiling: In vitro assays to evaluate affinity for σ1R, 5-HT, and AChE.

-

Stereochemical Optimization: Synthesis of enantiopure forms to assess chirality-dependent activity.

-

ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume